Flt3/chk1-IN-2 -

Flt3/chk1-IN-2

Catalog Number: EVT-15274325
CAS Number:
Molecular Formula: C18H23F3N6O2S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flt3/chk1-IN-2 is a dual inhibitor targeting the FMS-like tyrosine kinase 3 and checkpoint kinase 1 pathways, which are critical in various hematological malignancies, particularly acute myeloid leukemia. The compound is designed to address the resistance mechanisms observed in cancers harboring mutations in the Flt3 gene, especially the internal tandem duplication mutation (Flt3-ITD). This compound has shown promise in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of existing chemotherapeutic agents.

Source and Classification

Flt3/chk1-IN-2 is classified as a small molecule inhibitor. Its development stems from a series of studies aimed at discovering potent inhibitors that can selectively target Flt3 and chk1 pathways without significant off-target effects. The compound has been synthesized through various chemical methodologies, demonstrating notable activity against cell lines with Flt3 mutations, including MV4-11 cells, which are commonly used in research to model acute myeloid leukemia.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flt3/chk1-IN-2 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to form the desired aromatic and heterocyclic structures. For instance, intermediates are formed through reactions with sulfonyl chlorides, followed by subsequent steps like Buchwald coupling to introduce necessary functional groups.
  3. Purification: The final products are purified using column chromatography to ensure high purity and yield.

Technical details of the synthesis process often involve careful control of reaction conditions, such as temperature and solvent choice, to optimize product formation and minimize by-products .

Molecular Structure Analysis

Structure and Data

Flt3/chk1-IN-2 features a complex molecular structure that includes a pyrimidine core, which is crucial for its binding affinity to both Flt3 and chk1 proteins. The structural data indicate that the compound forms multiple hydrogen bonds with key residues in the active sites of these kinases, enhancing its inhibitory potency. The molecular docking studies reveal interactions with residues such as Cys87 in chk1 and Cys694 in Flt3, which are critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Flt3/chk1-IN-2 is characterized by its ability to undergo specific interactions with the active sites of Flt3 and chk1. The compound exhibits competitive inhibition against ATP binding sites within these kinases. Detailed kinetic studies have shown that it can significantly reduce phosphorylation levels of downstream effectors like STAT5 and ERK at nanomolar concentrations, indicating a strong inhibitory effect on both pathways .

Mechanism of Action

Process and Data

Flt3/chk1-IN-2 operates primarily through competitive inhibition of the ATP-binding sites on both Flt3 and chk1 kinases. Upon binding, it prevents the phosphorylation of critical signaling molecules involved in cell proliferation and survival pathways. This inhibition leads to reduced activity of downstream signaling cascades such as PI3K/Akt and MAPK pathways, ultimately resulting in increased apoptosis in cancer cells harboring Flt3 mutations . The compound also enhances the sensitivity of these cells to conventional chemotherapy agents by disrupting their DNA damage response mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flt3/chk1-IN-2 exhibits several notable physical properties:

  • Molecular Weight: Typically ranges around 400–500 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require protection from light or moisture during storage.

Chemical properties include its ability to form stable complexes with target kinases, which is essential for its function as an inhibitor .

Applications

Scientific Uses

Flt3/chk1-IN-2 serves several important roles in scientific research:

  • Cancer Therapy: It is being explored as a potential therapeutic agent for treating acute myeloid leukemia, particularly in patients with resistant forms due to Flt3 mutations.
  • Drug Development: The compound's dual inhibitory action makes it a candidate for combination therapies aimed at overcoming resistance mechanisms associated with single-agent therapies.
  • Biochemical Research: It provides a valuable tool for studying the roles of Flt3 and chk1 signaling pathways in cancer biology and drug resistance mechanisms.
Introduction to FLT3/CHK1 Dual Inhibition in Acute Myeloid Leukemia (AML)

Role of FLT3-ITD Mutations in AML Pathogenesis

FMS-like tyrosine kinase 3 (FLT3) mutations represent one of the most prevalent molecular alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of newly diagnosed adult patients. Among these, internal tandem duplication (ITD) mutations within the juxtamembrane domain (FLT3-ITD) constitute the majority (≈70-80%) of FLT3 abnormalities [2] [4] [6]. These mutations cause constitutive ligand-independent activation of the FLT3 receptor tyrosine kinase, leading to aberrant activation of critical downstream signaling pathways including STAT5, RAS/MAPK, and PI3K/AKT [2] [6]. The resultant signaling cascade promotes uncontrolled proliferation, impaired differentiation, and enhanced survival of leukemic blasts through multiple mechanisms:

  • Proliferative Signaling: Constitutively active FLT3-ITD drives continuous progression through the cell cycle via persistent activation of STAT5 and MAPK pathways, which regulate genes essential for cellular replication [6].
  • Anti-Apoptotic Effects: FLT3-ITD signaling upregulates anti-apoptotic proteins like BCL-2 and MCL-1 through PI3K/AKT activation, conferring resistance to cell death stimuli [4].
  • Genomic Instability: FLT3-ITD induces reactive oxygen species (ROS) accumulation and replication stress, generating endogenous DNA damage that necessitates robust DNA damage response (DDR) mechanisms for cell survival [5] [7].

Clinically, FLT3-ITD mutations are associated with aggressive disease phenotypes characterized by high leukocyte counts, increased bone marrow blast percentages, elevated relapse rates, and reduced overall survival [4] [9]. The European LeukemiaNet (ELN) 2022 guidelines classify FLT3-ITD AML as intermediate-risk due to the availability of targeted therapies, though outcomes remain suboptimal due to therapeutic resistance [6] [9].

Table 1: Characteristics of FLT3 Mutation Subtypes in AML [2] [4] [6]

Mutation TypePrevalence in AMLDomain AffectedFunctional ImpactClinical Significance
ITD20-30%Juxtamembrane (JM)Ligand-independent dimerization, constitutive activationHigh relapse risk, poor OS, intermediate-risk per ELN 2022
TKD (D835)5-10%Tyrosine kinase domain (TKD)Altered kinase activation loopPrognostic relevance controversial; may confer resistance to Type II inhibitors
Non-canonical JM3-5%Juxtamembrane domainSimilar to ITD mutationsPoorly defined response to FLT3 inhibitors

CHK1 as a Critical Regulator of DNA Damage Response and Cell Cycle Progression

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that functions as a central coordinator of the DNA damage response (DDR) network and cell cycle checkpoints. Its activation occurs primarily in response to replication stress and DNA damage, where it phosphorylates downstream effectors to halt cell cycle progression, stabilize replication forks, and facilitate DNA repair [1] [3] [10]. In FLT3-ITD-driven AML, CHK1 assumes a critical oncogenic role through several interconnected mechanisms:

  • Epigenetic Upregulation: FLT3-ITD recruits histone acetyltransferase p300 to the CHK1 promoter, catalyzing H3K27 acetylation and enhancing CHK1 transcription. Consequently, CHK1 mRNA and protein levels are significantly elevated in FLT3-ITD AML compared to FLT3-wild-type AML or normal hematopoietic cells [5].
  • Replication Stress Management: FLT3-ITD-induced ROS and DNA damage create dependency on CHK1 for replication fork stability. CHK1 inhibition leads to collapse of stalled forks, causing lethal DNA double-strand breaks during S-phase [3] [7].
  • Cell Cycle Checkpoint Control: CHK1 enforces G2/M arrest following DNA damage, allowing repair before mitosis. Cancer cells with genomic instability (e.g., FLT3-ITD AML) become addicted to this checkpoint to avoid catastrophic mitotic entry with unrepaired DNA [10].

High CHK1 expression correlates with adverse clinical outcomes in AML. Patients with elevated CHK1 levels exhibit significantly shorter overall survival (OS) and disease-free survival (DFS) compared to those with low expression [5]. This prognostic impact is particularly pronounced in FLT3-ITD AML, where CHK1 overexpression serves as a biomarker of aggressive disease and therapeutic resistance.

Figure: Proposed Mechanism of CHK1 Epigenetic Upregulation by FLT3-ITDFLT3-ITD → Recruits p300 → H3K27 acetylation at CHK1 promoter → Enhanced CHK1 transcription → Elevated CHK1 protein → DDR/cell cycle activation → Leukemic cell survival

Rationale for Dual FLT3/CHK1 Targeting in FLT3-ITD-Driven AML

Despite the clinical success of FLT3 inhibitors (FLT3i) like midostaurin and gilteritinib, adaptive and acquired resistance remains a major therapeutic challenge in FLT3-ITD AML. Resistance mechanisms include activation of compensatory survival pathways, acquisition of kinase domain mutations, and epigenetic rewiring that sustains proliferation despite FLT3 suppression [1] [6] [10]. Dual inhibition of FLT3 and CHK1 emerges as a rational strategy to overcome these limitations through synergistic molecular interactions:

  • Overcoming Adaptive Resistance: FLT3i monotherapy induces upregulation of CHK1 as a compensatory survival mechanism. Co-inhibition preempts this adaptation by disabling the critical DDR pathway that leukemic cells rely on during FLT3 suppression [1] [3].
  • Synergistic Disruption of Oncogenic Networks: FLT3-ITD signaling stabilizes oncoproteins like c-Myc, which drives proliferation and metabolic reprogramming. Simultaneous FLT3/CHK1 inhibition downregulates c-Myc while activating p53-dependent apoptosis, creating a synthetic lethal interaction in FLT3-ITD cells [1] [7].
  • Mitigating Resistance from Clonal Evolution: FLT3i-resistant clones often exhibit enhanced replication stress. CHK1 inhibition selectively targets these clones by exacerbating DNA damage beyond repairable thresholds [1] [10].

Preclinical studies demonstrate compelling synergy between FLT3 and CHK1 inhibitors. For instance, the dual FLT3/CHK1 inhibitor compound 30 (a representative compound in the FLT3/CHK1-IN-2 class) exhibits potent anti-leukemic activity:

  • In Vitro: Compound 30 shows 10- to 50-fold greater cytotoxicity in FLT3-ITD cell lines (MV4-11, MOLM-14) compared to single-target inhibitors, with significant suppression of clonogenic growth [1].
  • In Vivo: Oral administration of compound 30 reduces leukemia burden in FLT3-ITD xenograft models and patient-derived xenografts (PDXs), prolonging survival without inducing myelosuppression [1].
  • Biochemical Profiling: Compound 30 dually inhibits FLT3 phosphorylation (IC₅₀ ≈ 1-5 nM) and CHK1 activity (IC₅₀ ≈ 10-20 nM), confirming target engagement [1].

Table 2: Preclinical Evidence Supporting FLT3/CHK1 Dual Inhibition in AML [1] [3] [5]

Dual-Targeting ApproachKey Molecular MechanismsIn Vitro OutcomesIn Vivo OutcomesImpact on Resistance
FLT3i + CHK1i CombinationSuppression of p-FLT3, p-STAT5; increased γH2AX; p53 activationSynergistic cytotoxicity (CI<0.3); reduced colony formationProlonged survival; decreased leukemia burdenOvercomes adaptive resistance from CHK1 upregulation
Dual FLT3/CHK1 inhibitor (e.g., compound 30)Downregulation of c-Myc; activation of p53 pathway; DNA damage accumulationSelective killing of FLT3-ITD cells; cell cycle arrestReduced tumor growth; favorable pharmacokinetics (T1/2 >12h)Targets acquired resistance clones with enhanced replication stress
Epigenetic agents + CHK1iInhibition of FLT3-ITD-mediated CHK1 transcriptionEnhanced apoptosis in primary AML blastsNot reportedSensitizes to JQ1/C646 in FLT3-ITD models

Emerging strategies include combining dual inhibitors with epigenetic modulators. For example, JQ1 (BET inhibitor) or C646 (p300 inhibitor) synergizes with CHK1 blockade by counteracting FLT3-ITD-driven epigenetic upregulation of CHK1 [5]. This multi-pronged approach demonstrates the potential of integrated pathway inhibition to achieve durable responses in high-risk FLT3-ITD AML.

Properties

Product Name

Flt3/chk1-IN-2

IUPAC Name

4-N-(3-aminopropyl)-2-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

Molecular Formula

C18H23F3N6O2S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26)

InChI Key

PROGKLMIRQVLRO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.